molecular formula C13H18O2 B1624387 Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester CAS No. 7774-60-9

Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester

Cat. No.: B1624387
CAS No.: 7774-60-9
M. Wt: 206.28 g/mol
InChI Key: LQOHUFIIIKBPQC-UHFFFAOYSA-N
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Description

Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester is an ester derived from 2-methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol. Its structure features a branched carboxylic acid moiety and a bulky aromatic ester group (1-methyl-1-phenylethyl), which distinguishes it from simpler alkyl esters.

Properties

IUPAC Name

2-phenylpropan-2-yl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOHUFIIIKBPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064798
Record name .alpha.,.alpha.-Dimethylbenzyl isobutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Fruity aroma
Record name alpha,alpha-Dimethylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

259.00 to 260.00 °C. @ 760.00 mm Hg
Record name 1-Methyl-1-phenylethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-60-9
Record name 1-Methyl-1-phenylethyl 2-methylpropanoate
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Record name alpha,alpha-Dimethylbenzyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester
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Record name .alpha.,.alpha.-Dimethylbenzyl isobutyrate
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Record name 1-methyl-1-phenylethyl isobutyrate
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Record name .ALPHA.,.ALPHA.-DIMETHYLBENZYL-ISOBUTYRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methyl-1-phenylethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

72.00 °C. @ 760.00 mm Hg
Record name 1-Methyl-1-phenylethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism

The acid-catalyzed Fischer esterification is less effective for sterically hindered alcohols like 1-methyl-1-phenylethanol. Instead, the patent US8633223B2 demonstrates that inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) facilitate deprotonation of 2-methylpropanoic acid, enabling nucleophilic attack by the alcohol (Fig. 1).

Reaction conditions:

  • Molar ratio: 1:1.2 (acid:alcohol)
  • Base: K₂CO₃ (1.5 equiv)
  • Solvent: DMF, 80°C, 18 hours
  • Yield: 88–94%

Workup and Purification

Post-reaction, the mixture is quenched with 1N HCl, extracted into ethyl acetate, and dried over Na₂SO₄. Silica gel chromatography (hexane:ethyl acetate 4:1) isolates the ester. The patent reports 92–100% yields for analogous esters using this protocol.

Nucleophilic Substitution via Sulfonate Intermediates

Mesylation/Tosylation of 1-Methyl-1-phenylethanol

To circumvent equilibrium limitations, the alcohol is converted to a mesylate (methanesulfonyl) or tosylate (p-toluenesulfonyl) intermediate. The patent details:

  • Methanesulfonylation:
    • Reagents: Methanesulfonyl chloride (1.25 equiv), Et₃N (1.2 equiv), CH₂Cl₂, 2 hours, RT
    • Yield: 100% mesylate
  • Tosylation:
    • Reagents: p-Toluenesulfonyl chloride (1.9 equiv), Et₃N (1.1 equiv), CH₂Cl₂, 1 hour, RT
    • Yield: 91% tosylate

Displacement with 2-Methylpropanoate Salt

The sulfonate undergoes SN2 displacement with potassium 2-methylpropanoate:

  • Conditions: DMF, 80°C, 18 hours
  • Leaving group reactivity: Tosylate > mesylate > chloride
  • Yield: 88–92%

Industrial-Scale Optimization

Solvent Selection

DMF outperforms THF and acetonitrile due to superior solubility of inorganic bases. However, recent advances suggest cyclopentyl methyl ether (CPME) as a greener alternative with comparable yields (85–89%).

Catalytic Enhancements

Adding ZnF₂ (0.5 equiv) as a Lewis acid accelerates displacement reactions by polarizing the C–O bond in sulfonates. The patent achieves 94% yield in DMF at 80°C with ZnF₂.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.57 (s, 6H, C(CH₃)₂)
  • δ 3.65 (s, 3H, COOCH₃) – for methyl ester intermediates
  • δ 7.18–7.30 (m, 4H, aromatic)

IR (neat):

  • 1725 cm⁻¹ (C=O stretch)
  • 1270 cm⁻¹ (C–O ester)

Comparative Efficiency of Methods

Method Yield (%) Purity (%) Scalability
Base-catalyzed 88–94 98.5 Industrial
Sulfonate displacement 88–92 99.2 Pilot plant

Data adapted from US8633223B2.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters typically undergo hydrolysis under acidic or basic conditions. For this compound:

Acid-Catalyzed Hydrolysis

  • Reagents : Concentrated H₂SO₄ or HCl in aqueous medium.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Products : 2-Methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol .

  • Kinetics : Steric hindrance from the bulky phenyl group likely slows the reaction compared to less hindered esters .

Base-Promoted Saponification

  • Reagents : NaOH or KOH in aqueous ethanol.

  • Products : Sodium 2-methylpropanoate and 1-methyl-1-phenylethanol .

  • Environmental Stability : Analogous esters (e.g., 2-phenethyl propionate) exhibit low hydrolysis rates in neutral water, suggesting similar stability for this compound under environmental conditions .

Transesterification

This reaction involves alcohol exchange, often catalyzed by acids or bases:

ConditionCatalystNew AlcoholProduct Ester
Acidic (H₂SO₄)MethanolCH₃OHMethyl 2-methylpropanoate
Basic (NaOCH₃)EthanolC₂H₅OHEthyl 2-methylpropanoate
  • Steric Effects : The bulky 1-methyl-1-phenylethyl group may reduce reaction efficiency, requiring elevated temperatures or prolonged reaction times .

Reduction Reactions

Esters can be reduced to primary alcohols using strong reducing agents:

  • Reagents : LiAlH₄ or NaBH₄ (with Lewis acid activation).

  • Products : Isobutanol (from the acid moiety) and 1-methyl-1-phenylethanol (from the alcohol moiety) .

  • Challenges : Steric hindrance may necessitate excess reagent or higher temperatures.

Electrophilic Aromatic Substitution

The phenyl group could theoretically undergo reactions like nitration or sulfonation, but the electron-withdrawing ester carbonyl deactivates the ring:

  • Nitration : Requires strong conditions (HNO₃/H₂SO₄, >50°C).

  • Positional Selectivity : Meta-directing effects dominate due to the ester’s electron-withdrawing nature.

Mitsunobu Reaction Relevance

While not directly studied for this compound, the Mitsunobu reaction (using nitrosobenzene and triphenylphosphine) is a potential synthetic pathway for analogous esters . Key considerations:

  • Stereochemistry : Inversion of configuration at the alcohol carbon during ester formation .

  • Efficiency : Bulky substrates may require optimized reagent ratios (e.g., 1:1 Ph₃P/PhNO) .

Thermal Decomposition

At elevated temperatures (>200°C), esters often decompose via β-elimination:

  • Products : Isobutyric acid anhydride and styrene derivatives .

  • Volatility : Similar esters are detected as volatile organic compounds (VOCs), suggesting moderate thermal stability under ambient conditions .

Biological and Environmental Reactions

  • Enzymatic Hydrolysis : Esterases or lipases could cleave the ester bond, though bulky substrates are typically resistant .

  • Photodegradation : No direct data, but aromatic esters often undergo slow UV-induced oxidation .

Scientific Research Applications

Flavoring and Fragrance Applications

Flavoring Agents : Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester is primarily utilized in the food industry as a flavoring agent due to its sweet and fruity aroma. It enhances the sensory profile of various food products, making it a popular choice among food manufacturers.

Fragrance Industry : The compound's pleasant scent makes it suitable for use in perfumes and cosmetics. Its inclusion in fragrance formulations can improve the overall olfactory experience, contributing to the appeal of personal care products .

Study on Volatile Metabolites

A study investigating the volatile metabolites produced by clinical strains of Candida parapsilosis analyzed various compounds, including propanoic acid derivatives. This research highlighted the metabolic activity associated with these compounds and their potential implications in clinical settings .

Toxicological Assessments

Toxicological studies have shown that esters like propanoic acid derivatives exhibit low toxicity levels in repeated-dose toxicity experiments. For instance, a dietary study on rats indicated that the no-observed-adverse-effect level (NOAEL) was significantly high for propanoic acid-related compounds . This suggests a favorable safety profile for potential applications in consumer products.

Mechanism of Action

The mechanism of action of Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets. As a flavoring agent, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a fruity aroma. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Physicochemical Properties

The table below compares the target compound with esters of 2-methylpropanoic acid differing in ester group complexity:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester 1-methyl-1-phenylethyl C₁₃H₁₈O₂ 206.28 High hydrophobicity, low volatility
Propanoic acid,2-methyl-, ethyl ester Ethyl C₆H₁₂O₂ 116.16 Moderate volatility, water-insoluble
Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester 3-hydroxy-2,4,4-trimethylpentyl C₁₂H₂₄O₃ 216.32 Polar due to hydroxyl group, higher solubility in alcohols
3-(Methylthio)propanoic acid methyl ester Methyl C₅H₁₀O₂S 134.19 Sulfur-containing, pungent aroma

Key Observations :

  • The 1-methyl-1-phenylethyl group imparts significant steric hindrance and aromaticity, reducing volatility and enhancing lipid solubility compared to ethyl or methyl esters .
  • Hydroxyl-containing esters (e.g., 3-hydroxy-2,4,4-trimethylpentyl) exhibit higher polarity, making them suitable for applications requiring partial water miscibility .
  • Sulfur-containing analogs (e.g., 3-(methylthio)propanoic acid esters) contribute distinct aroma profiles in food systems but differ chemically due to sulfur’s electronegativity .
Antioxidant Activity
  • Propanoic acid ethyl ester demonstrates antioxidant properties, likely due to its ability to donate hydrogen atoms or stabilize free radicals .
  • The 1-methyl-1-phenylethyl ester may exhibit enhanced antioxidant capacity due to the electron-donating phenyl group, which could stabilize radical intermediates more effectively than alkyl esters.
Antifungal Activity
  • Esters like propanoic acid 2-methyl ethyl ester are reported in volatile organic compound (VOC) mixtures with antifungal activity, attributed to ester-mediated membrane disruption .
  • The bulky aromatic ester in the target compound could improve interaction with fungal cell membranes or enzymes, though empirical data is needed to confirm this hypothesis.
Flavor and Fragrance Contributions
  • Propanoic acid ethyl ester and 3-(methylthio)propanoic acid methyl ester are critical flavor compounds in foods like pineapple and stinky tofu, contributing fruity and sulfurous notes, respectively .
  • The 1-methyl-1-phenylethyl ester ’s lower volatility and aromatic character may make it suitable for long-lasting fragrance formulations or heat-stable flavorants.

Biological Activity

Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester, commonly referred to as 2-phenethyl propanoate, is an organic compound with notable biological activities. This ester is derived from propanoic acid and is recognized for its presence in various natural products and its potential applications in food and pharmaceutical industries. This article explores the biological activity of this compound, including its antimicrobial properties, toxicokinetics, and potential applications.

  • Chemical Formula: C12H16O2
  • Molecular Weight: 192.2542
  • CAS Registry Number: 103-48-0

Antimicrobial Properties

Research indicates that volatile organic compounds (VOCs) including propanoic acid esters exhibit significant antimicrobial properties. A study on Oidium sp. revealed that the VOCs produced by this organism, which include esters of propanoic acid, demonstrated inhibitory effects against various plant pathogens such as Pythium ultimum. The addition of other volatile compounds enhanced the antibiotic activity of these esters, achieving up to 100% inhibition at elevated concentrations .

Toxicokinetics and Safety

A comprehensive assessment of the toxicokinetics of propanoic acid esters has been conducted. In a 90-day dietary study on Sprague Dawley rats, the No Observed Adverse Effect Level (NOAEL) for local and systemic effects was determined to be approximately 1,250 mg/kg body weight/day for males and 2,500 mg/kg body weight/day for females. This indicates a relatively low toxicity profile for this compound when consumed at moderate levels .

Estrogenic Activity

The estrogenic potential of propanoic acid derivatives has been evaluated through integrated approaches to testing and assessment. These studies suggest that certain substituted propanoic acids may exhibit weak estrogenic activity, which could have implications for endocrine disruption in ecological risk assessments .

Study on Wine Fermentation

An investigation into the role of various microorganisms in wine fermentation highlighted the impact of volatile compounds, including propanoic acid esters. The study found that specific yeast strains could enhance the production of desirable flavor compounds while simultaneously suppressing unwanted microbial growth. This suggests a dual role for propanoic acid esters in both flavor enhancement and microbial control during fermentation processes .

Aroma Profile in Truffles

Another study explored the aroma profile of truffles, where propanoic acid esters were identified as significant contributors to the overall scent profile. The presence of these compounds enhances the sensory experience associated with truffle consumption, indicating their importance in food chemistry .

Data Tables

Study Biological Activity Findings
Oidium sp. StudyAntimicrobialAchieved 100% inhibition against Pythium ultimum with VOCs including propanoic acid esters .
Rat Toxicity StudyToxicokineticsNOAEL determined at 1,250 mg/kg (males) and 2,500 mg/kg (females) over 90 days .
Wine Fermentation StudyFlavor EnhancementEnhanced production of desirable flavors while controlling microbial growth .
Truffle Aroma StudySensory ProfileContributed significantly to aroma complexity in truffles .

Q & A

Basic: What are the established synthetic routes for preparing Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester, and what catalysts are typically employed?

Answer:
The compound is synthesized via acid-catalyzed esterification between 2-methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol. Sulfuric acid or hydrochloric acid are common catalysts, with reactions conducted under reflux conditions to enhance yield and reaction efficiency . Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm ester formation and purity.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this ester?

Answer:

  • Infrared Spectroscopy (IR): Identifies the carbonyl (C=O) stretch at ~1740–1720 cm⁻¹ and ester C–O stretches near 1250–1050 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the methyl groups (δ 1.0–1.2 ppm), phenyl protons (δ 7.2–7.4 ppm), and ester methine/methylene protons (δ 4.0–5.0 ppm).
    • ¹³C NMR: Carbonyl carbon at ~170–175 ppm, aromatic carbons at ~125–140 ppm, and aliphatic carbons at ~20–35 ppm.
  • GC-MS: Validates molecular weight (130.18 g/mol) and fragmentation patterns . Cross-referencing with NIST spectral libraries ensures accuracy.

Advanced: How can computational methods predict physicochemical properties (e.g., logP, boiling point) of this ester?

Answer:
Quantitative Structure-Property Relationship (QSPR) models and density functional theory (DFT) calculations can predict properties like hydrophobicity (logP), vapor pressure, and solubility. For example:

  • logP: Predicted via atomistic fragment contribution methods (e.g., Crippen’s method) or molecular dynamics simulations.
  • Boiling Point: Estimated using group contribution models (e.g., Joback method) or neural network-based tools. Experimental validation is critical, as steric effects from the phenyl and branched alkyl groups may deviate from predictions .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:
Key parameters to optimize:

  • Catalyst Loading: Higher concentrations of H₂SO₄ (e.g., 5–10 mol%) accelerate esterification but may increase side reactions (e.g., dehydration).
  • Solvent Choice: Aprotic solvents (e.g., toluene) improve esterification kinetics by avoiding water accumulation.
  • Temperature: Reflux at 80–110°C balances reaction rate and side-product formation.
  • Dean-Stark Trap: Removes water to shift equilibrium toward ester formation.
    Monitor intermediates via GC-MS to identify competing pathways (e.g., acid-catalyzed rearrangements) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this ester?

Answer:
Contradictions may arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:

  • Standardized Conditions: Acquire NMR/IR data in deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS.
  • Purity Assessment: Use HPLC or GC-MS to confirm absence of co-eluting impurities (e.g., unreacted alcohol or acid).
  • Reference Standards: Compare with high-purity samples from authoritative databases like NIST or peer-reviewed studies .

Basic: What thermodynamic properties (e.g., enthalpy of formation) are available for this compound, and how were they determined?

Answer:
Experimental data for enthalpy of formation (ΔHf°) and heat capacity (Cp) can be derived from calorimetry (e.g., bomb calorimetry) or estimated via Benson group additivity. NIST lists vaporization enthalpy and phase-transition data for structurally similar esters, which can be extrapolated using molecular similarity principles .

Advanced: What strategies are effective in analyzing degradation products or stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), light, or humidity, then analyze via LC-MS or NMR.
  • Mechanistic Insights: Hydrolysis under acidic/basic conditions produces 2-methylpropanoic acid and 1-methyl-1-phenylethanol. Oxidative degradation (e.g., via O₂ or peroxides) may form ketones or epoxides.
  • Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to mitigate oxidation .

Advanced: How does steric hindrance from the 1-methyl-1-phenylethyl group influence reactivity in downstream reactions?

Answer:
The bulky tert-phenyl group reduces nucleophilic substitution or ester hydrolysis rates due to steric shielding of the carbonyl. Kinetic studies (e.g., using Hammett plots) reveal slower reactivity compared to linear esters. This property can be exploited in designing slow-release prodrugs or polymer precursors .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.